molecular formula C9H10OS B3314229 4-[(Methylsulfanyl)methyl]benzaldehyde CAS No. 95068-17-0

4-[(Methylsulfanyl)methyl]benzaldehyde

Cat. No. B3314229
CAS RN: 95068-17-0
M. Wt: 166.24 g/mol
InChI Key: SNLKCTMXEHHZFN-UHFFFAOYSA-N
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Description

4-[(Methylsulfanyl)methyl]benzaldehyde is a building block for the synthesis of various pharmaceutical and biologically active compounds . It can be used for the synthesis of sulfur-containing terpyridine ligands . It is also an intermediate for the synthesis of a class of pyrrole derivatives showing analgesic/anti-inflammatory activity .


Synthesis Analysis

The synthesis of this compound can be achieved through various methods. For instance, 4-Methylbenzaldehyde, a similar compound, can be prepared from the Friedel-Crafts formylation of toluene with carbon monoxide and hydrogen chloride under Gattermann-Koch conditions .


Molecular Structure Analysis

The molecular formula of this compound is C8H8OS . The structure of this compound can be viewed using Java or Javascript .

Mechanism of Action

The mechanism of action of 4-[(Methylsulfanyl)methyl]benzaldehyde is not well understood. However, studies have shown that it has antibacterial and antifungal properties. It has been suggested that the compound may inhibit the growth of microorganisms by interfering with their cell membrane or cell wall.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to have antioxidant properties and may protect cells from oxidative damage. Studies have also shown that the compound has anti-inflammatory properties and may reduce inflammation in the body. Additionally, it has been shown to have analgesic properties and may reduce pain in the body.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[(Methylsulfanyl)methyl]benzaldehyde in lab experiments is its ease of synthesis. The compound can be easily synthesized from commercially available starting materials, and the synthesis method is simple and efficient. Additionally, the compound has various applications in organic synthesis and can be used as a starting material for the synthesis of other compounds.
One of the limitations of using this compound in lab experiments is its potential toxicity. The compound has not been extensively studied for its toxicity, and caution should be exercised when handling it. Additionally, the compound has limited solubility in water, which may limit its use in certain experiments.

Future Directions

There are various future directions for the study of 4-[(Methylsulfanyl)methyl]benzaldehyde. One potential direction is the synthesis of analogs of the compound with improved properties, such as increased solubility or potency. Another direction is the study of the compound's potential pharmacological activities, particularly its antibacterial and antifungal properties. Additionally, the compound's potential as an antioxidant, anti-inflammatory, and analgesic agent should be further explored.

Scientific Research Applications

4-[(Methylsulfanyl)methyl]benzaldehyde has various applications in scientific research. It is used as a starting material for the synthesis of other compounds, such as thiosemicarbazones, which have potential pharmacological activities. It is also used as a reagent in organic synthesis, particularly in the preparation of Schiff bases and Mannich bases. These compounds have applications in the fields of medicinal chemistry, biochemistry, and pharmacology.

properties

IUPAC Name

4-(methylsulfanylmethyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10OS/c1-11-7-9-4-2-8(6-10)3-5-9/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNLKCTMXEHHZFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=CC=C(C=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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